4-Chloro-2-(3-ethoxyphenyl)quinazoline
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Overview
Description
4-Chloro-2-(3-ethoxyphenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a chloro group at the 4-position and an ethoxyphenyl group at the 2-position, making it a unique derivative with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-ethoxyphenyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-ethoxybenzaldehyde and 4-chlorobenzoyl chloride.
Formation of Intermediate: The initial step involves the condensation of 2-amino-3-ethoxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline ring.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-ethoxyphenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Derivatives with different substituents at the 4-position.
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Scientific Research Applications
4-Chloro-2-(3-ethoxyphenyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study biological pathways and molecular targets.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-ethoxyphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the ethoxyphenyl group, making it less specific in its biological activity.
2-Phenylquinazoline: Lacks the chloro group, which may affect its reactivity and biological properties.
3-Ethoxyphenylquinazoline: Lacks the chloro group, potentially altering its pharmacological profile.
Uniqueness
4-Chloro-2-(3-ethoxyphenyl)quinazoline is unique due to the presence of both the chloro and ethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of substituents enhances its specificity and potency in various applications.
Properties
IUPAC Name |
4-chloro-2-(3-ethoxyphenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-2-20-12-7-5-6-11(10-12)16-18-14-9-4-3-8-13(14)15(17)19-16/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDTGPBEXIHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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